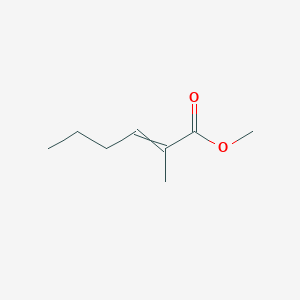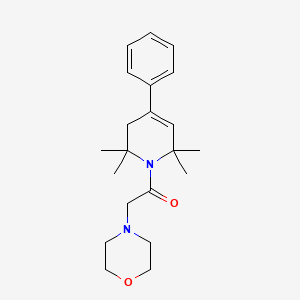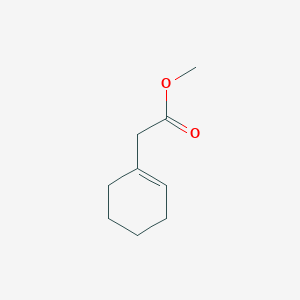
(1-Cyclohexenyl)acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclohexenyl)acetic acid methyl ester is an organic compound with the molecular formula C10H16O2. It is an ester derived from (1-Cyclohexenyl)acetic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Cyclohexenyl)acetic acid methyl ester can be synthesized through the esterification of (1-Cyclohexenyl)acetic acid with methanol. The reaction typically involves heating the carboxylic acid and alcohol in the presence of a mineral acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is reversible, and the ester can be isolated by distillation.
Industrial Production Methods
In industrial settings, the esterification process can be carried out using continuous flow reactors to enhance efficiency and yield. The use of cation exchange resins as catalysts has also been explored to improve the selectivity and rate of the reaction .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclohexenyl)acetic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to (1-Cyclohexenyl)acetic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can undergo oxidation to form the corresponding carboxylic acid or ketone, depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Hydrolysis: (1-Cyclohexenyl)acetic acid and methanol.
Reduction: (1-Cyclohexenyl)methanol.
Oxidation: (1-Cyclohexenyl)acetic acid or (1-Cyclohexenyl)ketone.
Scientific Research Applications
(1-Cyclohexenyl)acetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of drug molecules.
Industry: The ester is used in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of (1-Cyclohexenyl)acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release (1-Cyclohexenyl)acetic acid, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl acetate: An ester with a similar structure but with a saturated cyclohexyl ring.
Methyl cyclohexanecarboxylate: An ester with a similar molecular formula but with a different arrangement of atoms.
Uniqueness
(1-Cyclohexenyl)acetic acid methyl ester is unique due to its unsaturated cyclohexenyl ring, which imparts distinct chemical and physical properties compared to its saturated counterparts.
Properties
IUPAC Name |
methyl 2-(cyclohexen-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-11-9(10)7-8-5-3-2-4-6-8/h5H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQPQGOALQRMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453342 |
Source


|
| Record name | Methyl (cyclohex-1-en-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53723-52-7 |
Source


|
| Record name | Methyl (cyclohex-1-en-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


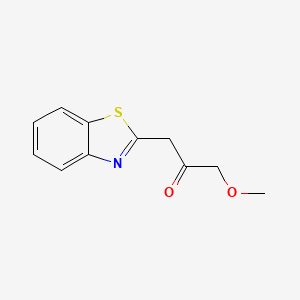


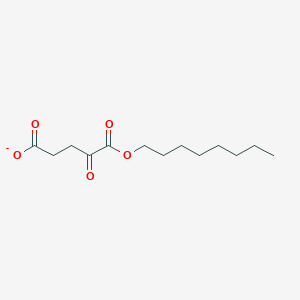

![Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13960911.png)

![5-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13960913.png)

